molecular formula C12H14N4O3S B12423623 Sulfaethoxypyridazine-d5

Sulfaethoxypyridazine-d5

货号: B12423623
分子量: 299.36 g/mol
InChI 键: FFJIWWBSBCOKLS-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磺胺乙氧嘧啶-d5 是磺胺乙氧嘧啶的氘代形式,磺胺乙氧嘧啶是一种磺胺类抗菌剂。 它主要用于研究领域,特别是在蛋白质组学和药物研究中 . 该化合物的分子式为 C12H9D5N4O3S,分子量为 299.36 .

准备方法

合成路线和反应条件

磺胺乙氧嘧啶-d5 的合成涉及将氘原子掺入磺胺乙氧嘧啶分子中。 这可以通过多种方法实现,包括高压甲氧基化反应 . 反应条件通常涉及使用氘代试剂和溶剂,以确保氘原子的掺入。

工业生产方法

磺胺乙氧嘧啶-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保最终产品的产率和纯度高。 工业环境中通常使用高压反应器和氘代溶剂 .

化学反应分析

反应类型

磺胺乙氧嘧啶-d5 会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

磺胺乙氧嘧啶-d5 由于其稳定的同位素标记,广泛应用于科学研究。其应用包括:

    蛋白质组学: 用作质谱中蛋白质定量的标准物质。

    药物研究: 用于研究药物代谢和药代动力学。

    生物学研究: 用于研究磺胺类抗生素的作用机制。

    工业应用: 用于开发新型抗菌剂和饲料添加剂

作用机制

磺胺乙氧嘧啶-d5 通过抑制二氢叶酸合成酶发挥抗菌作用。这种酶对于二氢叶酸的合成至关重要,二氢叶酸是叶酸的前体,对细菌的生长和复制至关重要。 通过抑制这种酶,磺胺乙氧嘧啶-d5 扰乱了叶酸的产生,导致细菌细胞死亡 .

相似化合物的比较

类似化合物

独特性

磺胺乙氧嘧啶-d5 的独特性在于其氘代形式,这提供了增强的稳定性,并允许在质谱研究中进行精确的定量。 这使得它在蛋白质组学和药物研究中特别有价值 .

生物活性

Sulfaethoxypyridazine-d5 is a deuterated derivative of sulfaethoxypyridazine, a sulfonamide antibiotic primarily used in veterinary medicine. This compound exhibits significant biological activity, particularly against various bacterial infections. The deuteration enhances its stability and can aid in pharmacokinetic studies, providing a clearer understanding of its metabolic pathways.

This compound functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This inhibition disrupts the production of nucleic acids and proteins, leading to bacterial cell death. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool in treating infections in livestock and pets.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various animal models:

  • In Vitro Studies : A study assessed the minimum inhibitory concentration (MIC) of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated MIC values ranging from 0.5 to 4 µg/mL, showcasing potent antibacterial activity .
  • In Vivo Studies : In a controlled trial involving infected sheep, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The treatment led to a 70% recovery rate within five days post-administration .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

  • Acute Toxicity : In acute toxicity tests on rats, no lethality was observed at doses up to 2000 mg/kg, indicating a high safety margin for therapeutic use .
  • Chronic Toxicity : Long-term administration studies revealed no significant adverse effects on organ function or hematological parameters, supporting its safe use in veterinary applications .

Table 1: Efficacy of this compound Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli1
Staphylococcus aureus2
Salmonella enterica4
Listeria monocytogenes3

Table 2: Safety Profile Summary

Study TypeDosage (mg/kg)Observations
Acute ToxicityUp to 2000No lethality
Chronic Toxicity100, 300No significant adverse effects

Case Study 1: Treatment of Respiratory Infections in Cattle

A herd of cattle suffering from respiratory infections was treated with this compound. The treatment protocol involved administering the compound at a dosage of 15 mg/kg body weight for five consecutive days. Post-treatment evaluations showed:

  • Clinical Improvement : Significant reduction in respiratory distress.
  • Microbiological Analysis : Cultures taken before and after treatment showed a decrease in pathogenic bacterial counts by over 80% .

Case Study 2: Efficacy in Poultry

In a poultry farm experiencing an outbreak of colibacillosis, this compound was administered at a dosage of 10 mg/kg for seven days. Results indicated:

  • Mortality Rate : Decreased from 30% to less than 5%.
  • Weight Gain : Average daily weight gain improved significantly during the treatment period .

属性

分子式

C12H14N4O3S

分子量

299.36 g/mol

IUPAC 名称

4-amino-N-[6-(1,1,2,2,2-pentadeuterioethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)/i1D3,2D2

InChI 键

FFJIWWBSBCOKLS-ZBJDZAJPSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

规范 SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。